3-(Dimethylamino)chroman-6,7-diol
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Overview
Description
3-(Dimethylamino)chroman-6,7-diol is a chemical compound with the molecular formula C11H15NO3. It belongs to the class of chroman derivatives, which are known for their diverse biological and pharmacological activities. This compound features a chroman ring system substituted with a dimethylamino group at the 3-position and hydroxyl groups at the 6 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)chroman-6,7-diol can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with dimethylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and hydroxylation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)chroman-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chroman derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as an antidepressant.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)chroman-6,7-diol involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. It may also interact with neurotransmitter systems, contributing to its antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A structurally related compound with similar biological activities.
Chroman-2-one: Another chroman derivative with notable pharmacological properties.
6,7-Dihydroxychroman: A compound with hydroxyl groups at the same positions but lacking the dimethylamino group.
Uniqueness
3-(Dimethylamino)chroman-6,7-diol is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-(dimethylamino)-3,4-dihydro-2H-chromene-6,7-diol |
InChI |
InChI=1S/C11H15NO3/c1-12(2)8-3-7-4-9(13)10(14)5-11(7)15-6-8/h4-5,8,13-14H,3,6H2,1-2H3 |
InChI Key |
RHKNMLDNVGLLEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CC2=CC(=C(C=C2OC1)O)O |
Origin of Product |
United States |
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